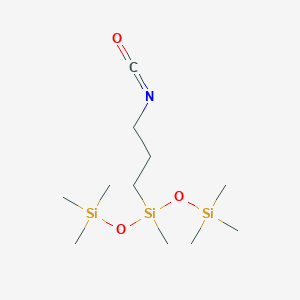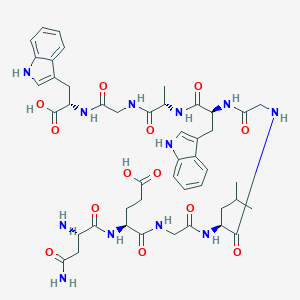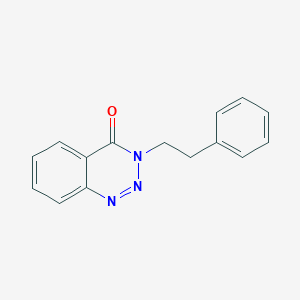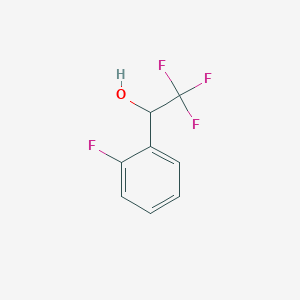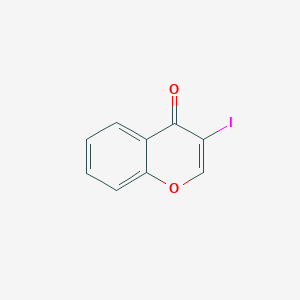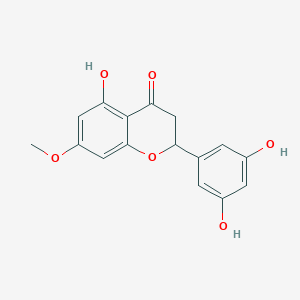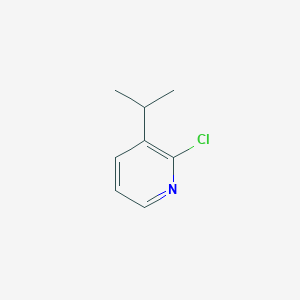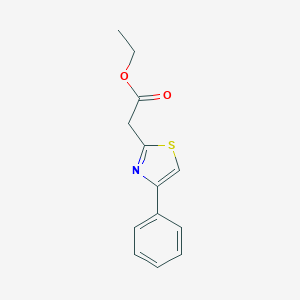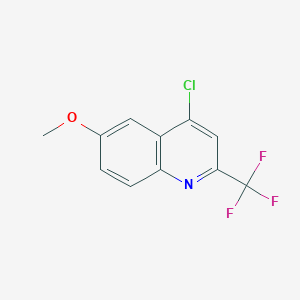
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline involves several steps. For instance, one method involves a Pd-catalyzed coupling reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular weight of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is 261.63 . Its molecular structure can be represented by the SMILES stringClC1=CC(C(F)(F)F)=NC(C=C2)=C1C=C2OC . Chemical Reactions Analysis
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacomodulation and Cytotoxicity : A study by Helissey et al. (1989) investigated the synthesis of 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline, a derivative of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, and its potential cytotoxic effects. The study involved nitration, reduction, and oxidation processes, exploring the compound's utility in medical pharmacology, particularly in cytotoxic applications (Helissey et al., 1989).
Antimicrobial Activity : Bonacorso et al. (2018) described the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. The study aimed to investigate their potential antimicrobial activity, although the results did not show significant antimicrobial effects at tested concentrations (Bonacorso et al., 2018).
UV Spectra Study : Gershuns et al. (1970) synthesized and studied 4-substituted 2-(benzimidazol-2′-yl)quinolines, including 4-chloro-6-methoxyquinoline derivatives. Their research focused on understanding the UV spectra of these compounds, which is critical for their application in analytical chemistry and other scientific fields (Gershuns et al., 1970).
Antiviral Properties Against SARS-CoV-2 : A study by Seliem et al. (2021) explored the synthesis of quinoline-triazole conjugates, including derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, for potential antiviral properties against SARS-CoV-2. This research is crucial in the development of new therapeutic options for treating coronavirus infections (Seliem et al., 2021).
c-Met Kinase Inhibition : Li et al. (2013) investigated 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety for their inhibitory activity against c-Met kinase. These compounds, related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, showed promising antiproliferative activity against cancer cell lines (Li et al., 2013).
Optical and Morphological Studies : Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Their research focused on the optical properties and morphological studies of these compounds, which are significant in materials science and engineering applications (Rajalakshmi & Palanisami, 2020).
Proton Sponge Synthesis : Dyablo et al. (2015) reported the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, including methoxy group substitutions at positions 6 and 8. This research is relevant to the synthesis of quinoline proton sponges, which have applications in organic chemistry and molecular design (Dyablo et al., 2015).
Liquid Crystal Evaluation : Rodrigues et al. (2019) synthesized 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, exploring their properties as liquid crystals. This research contributes to the development of materials for display technologies and optoelectronic devices (Rodrigues et al., 2019).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are not mentioned in the search results, the compound’s involvement in Suzuki–Miyaura coupling suggests its potential use in the synthesis of various organic compounds . Furthermore, the increasing importance of fluorinated organic chemicals in the agrochemical, pharmaceutical, and functional materials fields suggests potential future applications for this compound .
Eigenschaften
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOGCSHKBTGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618328 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-27-5 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
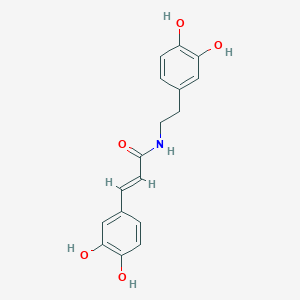
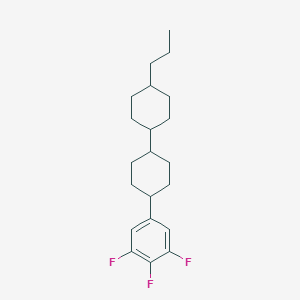
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
